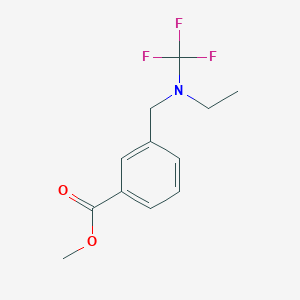
Methyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate is an organic compound with a complex structure that includes a benzoate ester, an ethyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst to form Methyl 3-(trifluoromethyl)benzoate . This intermediate can then be further reacted with ethylamine and formaldehyde under controlled conditions to introduce the ethyl(trifluoromethyl)amino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity . The ethyl(trifluoromethyl)amino group may interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(trifluoromethyl)benzoate: Shares the trifluoromethyl group but lacks the ethyl(trifluoromethyl)amino group.
Ethyl 4-aminobenzoate: Contains an amino group but lacks the trifluoromethyl group.
Methyl 4-(trifluoromethyl)benzoate: Similar structure but with the trifluoromethyl group in a different position.
Uniqueness
Methyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate is unique due to the presence of both the ethyl(trifluoromethyl)amino group and the benzoate ester, which confer distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H14F3NO2 |
|---|---|
Molecular Weight |
261.24 g/mol |
IUPAC Name |
methyl 3-[[ethyl(trifluoromethyl)amino]methyl]benzoate |
InChI |
InChI=1S/C12H14F3NO2/c1-3-16(12(13,14)15)8-9-5-4-6-10(7-9)11(17)18-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
NFZRXMJBXNDHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















